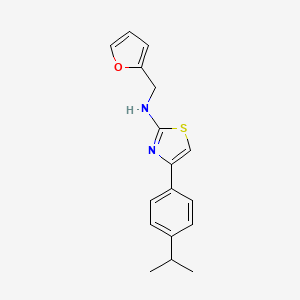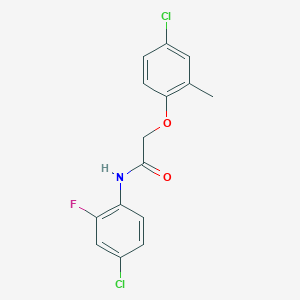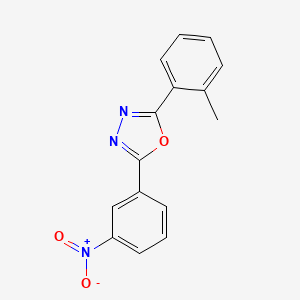![molecular formula C17H16O3 B5710238 3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
3-[(2-allylphenoxy)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-allylphenoxy)methyl]benzoic acid, also known as AM404, is a synthetic derivative of the non-steroidal anti-inflammatory drug, ibuprofen. It was first synthesized in 1993 by researchers at the University of California, San Francisco. Since then, AM404 has been studied extensively for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
作用机制
3-[(2-allylphenoxy)methyl]benzoic acid acts as an inhibitor of the anandamide transporter, which leads to an increase in the concentration of anandamide in the synaptic cleft. This increase in anandamide concentration activates the cannabinoid receptors, leading to decreased pain and inflammation. Additionally, this compound activates the TRPV1 channel, leading to increased pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to decrease the activation of glial cells, which are involved in the inflammatory response.
实验室实验的优点和局限性
3-[(2-allylphenoxy)methyl]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are a number of future directions for research on 3-[(2-allylphenoxy)methyl]benzoic acid. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the safety and efficacy of this compound in vivo, particularly in human clinical trials.
合成方法
The synthesis of 3-[(2-allylphenoxy)methyl]benzoic acid involves the reaction of ibuprofen with allyl bromide in the presence of a base, followed by a reaction with 2-bromomethylphenol. The resulting product is then purified through column chromatography to yield this compound in high purity.
科学研究应用
3-[(2-allylphenoxy)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. It has been shown to inhibit the reuptake of the endocannabinoid, anandamide, which is involved in pain and inflammation pathways. Additionally, this compound has been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
属性
IUPAC Name |
3-[(2-prop-2-enylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-6-14-8-3-4-10-16(14)20-12-13-7-5-9-15(11-13)17(18)19/h2-5,7-11H,1,6,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWACKDMZQJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)



![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)